xenovulene A

Description

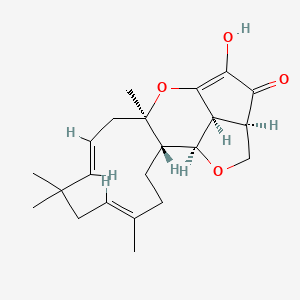

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H30O4 |

|---|---|

Molecular Weight |

358.5 g/mol |

IUPAC Name |

(1S,2S,5E,9E,12R,17R,20S)-15-hydroxy-5,8,8,12-tetramethyl-13,19-dioxatetracyclo[12.5.1.02,12.017,20]icosa-5,9,14-trien-16-one |

InChI |

InChI=1S/C22H30O4/c1-13-6-7-15-19-16-14(12-25-19)17(23)18(24)20(16)26-22(15,4)10-5-9-21(2,3)11-8-13/h5,8-9,14-16,19,24H,6-7,10-12H2,1-4H3/b9-5+,13-8+/t14-,15-,16-,19-,22+/m0/s1 |

InChI Key |

WDFUVZRTUNQXHC-KVPIFFDFSA-N |

Isomeric SMILES |

C/C/1=C\CC(/C=C/C[C@@]2([C@@H](CC1)[C@H]3[C@@H]4[C@H](CO3)C(=O)C(=C4O2)O)C)(C)C |

Canonical SMILES |

CC1=CCC(C=CCC2(C(CC1)C3C4C(CO3)C(=O)C(=C4O2)O)C)(C)C |

Synonyms |

xenovulene A |

Origin of Product |

United States |

Biosynthesis of Xenovulene a

Elucidation of the Biosynthetic Gene Cluster (BGC) for Xenovulene A

The journey to understanding this compound biosynthesis began with the identification of the genes responsible for its production. Through a combination of genome sequencing of the producing organism, Sarocladium schorii, and heterologous expression experiments, a dedicated biosynthetic gene cluster (BGC) was discovered. nih.gov This cluster contains all the necessary enzymatic machinery to construct the this compound scaffold from simple metabolic precursors. nih.govuni-hannover.de

The this compound BGC is notable for its resemblance to gene clusters involved in the biosynthesis of other fungal tropolones, but with the addition of unique genes that account for the distinctive features of the this compound molecule. nih.gov Key genes within this cluster and their proposed functions, elucidated through targeted gene knockouts and heterologous expression in hosts like Aspergillus oryzae, are detailed below. nih.govrsc.org

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster

| Gene | Encoded Enzyme | Proposed Function in this compound Biosynthesis |

| aspks1 (or asPKS1) | Non-reducing polyketide synthase (NR-PKS) | Catalyzes the formation of the initial polyketide intermediate, 3-methylorcinaldehyde. nih.govuniprot.orguniprot.org |

| asL1 | Salicylate (B1505791) hydroxylase-like FAD-dependent monooxygenase | Catalyzes the oxidative dearomatization of 3-methylorcinaldehyde. uniprot.org |

| asL3 | 2-oxoglutarate-dependent dioxygenase | Catalyzes the oxidative ring expansion to form the first tropolone (B20159) metabolite. uniprot.org |

| asR2 (or TropD) | Cytochrome P450 monooxygenase | Involved in the formation of a tropolone hemiacetal. uniprot.orgmdpi.com |

| asR6 | Alpha-humulene synthase (terpene cyclase) | Produces the sesquiterpene precursor, α-humulene, from farnesyl pyrophosphate (FPP). uniprot.orgnih.gov |

| asR5 | Putative hetero-Diels–Alderase | Believed to catalyze the crucial intermolecular hetero-Diels–Alder reaction between the tropolone and humulene (B1216466) moieties. uniprot.orgnih.gov |

| asL4 | FAD-dependent monooxygenase | Catalyzes the first oxidative ring contraction. mdpi.com |

| asL6 | FAD-dependent monooxygenase | Catalyzes the second oxidative ring contraction to form the final cyclopentenone ring. mdpi.com |

Enzymology of this compound Biosynthesis

The biosynthesis of this compound is a multi-step enzymatic cascade that showcases a remarkable array of biochemical transformations. The process can be divided into several key stages, each catalyzed by specific enzymes encoded by the this compound BGC.

Polyketide Synthase-Mediated Initial Tropolone Formation

The biosynthesis initiates with the formation of a polyketide-derived aromatic precursor. The non-reducing polyketide synthase (NR-PKS) encoded by the aspks1 gene, also referred to as 3-methylorcinaldehyde synthase, constructs 3-methylorcinaldehyde from acetate (B1210297) and methionine precursors. nih.govrsc.orguniprot.org This was one of the first steps of the pathway to be genetically characterized. nih.gov

Following the synthesis of 3-methylorcinaldehyde, a series of oxidative enzymes modify this initial ring structure to form a tropolone, a seven-membered aromatic ring. This transformation involves a fungal route characterized by oxidative ring expansion. researchgate.net The key enzymes in this part of the pathway are:

asL1 : A salicylate hydroxylase-like FAD-dependent monooxygenase that catalyzes the oxidative dearomatization of 3-methylorcinaldehyde, yielding a hydroxycyclohexadione intermediate. uniprot.org

asL3 : A 2-oxoglutarate-dependent dioxygenase that facilitates the oxidative ring expansion of the dearomatized intermediate to generate the tropolone core. uniprot.org

asR2 : A cytochrome P450 monooxygenase that further modifies the tropolone, leading to the formation of a tropolone hemiacetal, which is a precursor for the subsequent cycloaddition reaction. uniprot.orgmdpi.com

Unusual Terpene Cyclase (e.g., Alpha-Humulene Synthase) and Sesquiterpene Precursor Generation

Concurrently with the tropolone formation, the terpene component of this compound is synthesized. The enzyme responsible for this is asR6, an alpha-humulene synthase. uniprot.org This enzyme belongs to a new class of class I terpene cyclases with no significant sequence homology to previously characterized terpene cyclases. nih.govnih.gov

asR6 catalyzes the cyclization of the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), to produce the sesquiterpene α-humulene. uniprot.orgnih.gov Structural and mechanistic studies of AsR6 have revealed a novel farnesyl diphosphate (B83284) binding motif that includes a unique binuclear Mg²⁺-cluster and an essential lysine (B10760008) residue, distinguishing it from canonical terpene cyclases that typically utilize a trinuclear magnesium cluster. nih.govd-nb.info

Enzyme-Catalyzed Intermolecular Hetero Diels-Alder (hDA) Reaction

The convergence of the polyketide and terpenoid branches of the pathway is proposed to occur via an enzyme-catalyzed intermolecular hetero-Diels-Alder (hDA) reaction. nih.govnih.gov This crucial C-C and C-O bond-forming reaction links the tropolone quinomethide, derived from the hemiacetal formed by asR2, with α-humulene. researchgate.net

The enzyme predicted to catalyze this key step is asR5, which is encoded within the this compound BGC and is annotated as a putative hetero-Diels-Alderase. uniprot.orgnih.gov While direct biochemical characterization of asR5's precise function in this compound biosynthesis is still under investigation, its homologues in other tropolone sesquiterpenoid pathways have been shown to be involved in such cycloadditions. nih.govnsf.gov This enzymatic control is believed to be responsible for the high regio- and stereoselectivity of the cycloaddition. acs.org

Oxidative Ring Expansion and Subsequent Ring Contraction Mechanisms

A hallmark of the this compound biosynthetic pathway is the unique series of ring rearrangements that occur after the hDA reaction. Initial hypotheses based on isotopic labeling studies suggested a pathway involving an initial ring expansion to form the tropolone, followed by sequential ring contractions to form the final cyclopentenone moiety of this compound. rsc.orgrsc.org

Genetic and heterologous expression studies have confirmed this remarkable series of transformations. nih.gov After the formation of the tropolone-humulene scaffold, two successive oxidative ring contractions are catalyzed by the FAD-dependent monooxygenases asL4 and asL6. mdpi.com These enzymes processively remove carbon atoms from the polyketide-derived portion of the molecule, ultimately yielding the characteristic cyclopentenone ring of this compound. uniprot.orgresearchgate.net This ring contraction sequence is a rare and mechanistically intriguing feature of fungal secondary metabolism. nih.gov

Stereochemical Control and Specificity in this compound Biosynthesis

The biosynthesis of this compound is a highly controlled process, with enzymes dictating the precise three-dimensional arrangement of atoms in the final molecule. This stereochemical control is evident at several key steps:

Humulene Isomer Formation : The terpene cyclase asR6 exhibits strict stereocontrol, producing specifically the (2E,6E,9E)-humulene isomer (α-humulene). nih.govd-nb.info In contrast, homologous enzymes from other tropolone sesquiterpenoid pathways can produce different isomers. Site-directed mutagenesis studies on asR6 and its homologues have identified a single amino acid residue that acts as a gatekeeper, controlling the stereochemical outcome of the cyclization reaction. d-nb.info

Hetero-Diels-Alder Reaction : The putative hDAase asR5 is believed to catalyze a stereospecific cycloaddition. All evidence to date for related systems suggests that the hDA reaction proceeds with high stereospecificity, ensuring the correct relative and absolute stereochemistry at the newly formed ring junctions. mdpi.com

The combination of these stereocontrolled enzymatic reactions ensures that this compound is produced as a single, well-defined stereoisomer.

Comparative Biosynthetic Pathways of Tropolone Sesquiterpenoids (e.g., Eupenifeldin, Pycnidione)

Tropolone sesquiterpenoids are a class of fungal secondary metabolites characterized by a core 11-membered macrocycle derived from humulene, which is fused to one or two tropolone moieties—a seven-membered aromatic ring—via a dihydropyran ring. mdpi.comnih.gov The biosynthesis of these compounds, including this compound, eupenifeldin, and pycnidione, originates from two distinct pathways: the polyketide pathway for the tropolone unit and the mevalonate (B85504) pathway for the sesquiterpene unit. mdpi.com

The formation of the tropolone nucleus is a conserved process across these pathways. mdpi.com It begins with the synthesis of 3-methylorcinaldehyde by a non-reducing polyketide synthase (NR-PKS), such as TropA. mdpi.compnas.org This precursor then undergoes a two-step oxidative rearrangement. First, an FAD-dependent monooxygenase (FMO), like TropB, dearomatizes the ring. mdpi.compnas.org Subsequently, a non-heme Fe(II)-dependent dioxygenase, such as TropC, catalyzes an oxidative ring expansion to form the characteristic tropolone core, yielding an intermediate like stipitaldehyde. mdpi.compnas.org

From this common tropolone intermediate, the pathways diverge. A key difference lies in the subsequent modification of the tropolone aldehyde. mdpi.com

In the This compound pathway, a cytochrome P450 monooxygenase (designated TropD or AsR2) oxygenates the aldehyde to form a cyclic hemiacetal. mdpi.comuniprot.org This hemiacetal is believed to dehydrate to form a tropolone quinomethide, which is the reactive species for the subsequent cycloaddition. researchgate.net

In contrast, the eupenifeldin and pycnidione pathways utilize a short-chain reductase-dehydrogenase (SDR) to reduce the tropolone aldehyde to a primary alcohol. mdpi.com This alcohol is then dehydrated by the hetero-Diels-Alderase enzyme itself to form the tropolone quinomethide just before the cycloaddition reaction. mdpi.com

In parallel, a sesquiterpene cyclase synthesizes the humulene macrocycle from farnesyl pyrophosphate (FPP). mdpi.com Notably, the humulene synthases in these pathways can produce different geometric isomers of humulene, adding another layer of diversity. uni-hannover.de For instance, the this compound pathway uses α-humulene, while the eupenifeldin pathway can involve the 2Z-humulene isomer. uni-hannover.de

The final key step is the intermolecular hetero-Diels-Alder (hDA) reaction, where a dedicated hDA-synthase enzyme catalyzes the [4+2] cycloaddition between the activated tropolone quinomethide and the humulene. mdpi.comresearchgate.net This stereospecific reaction forms the dihydropyran ring, linking the two precursor moieties and establishing the core scaffold of the tropolone sesquiterpenoid. mdpi.com Further oxidative modifications, particularly the extensive ring contractions seen in this compound, create the final unique structures. mdpi.comrsc.orgrsc.org

Table 1: Key Enzymes in Tropolone Sesquiterpenoid Biosynthesis

| Enzyme Type | Gene (this compound Pathway) uniprot.org | Gene (Eupenifeldin Pathway) uniprot.orguni-hannover.de | Function |

| Non-reducing PKS | aspks1 (TropA homolog) | eupA | Synthesizes 3-methylorcinaldehyde |

| FAD-dependent Monooxygenase | asL1 (TropB homolog) | eupB | Oxidative dearomatization |

| Non-heme Fe(II) Dioxygenase | asL3 (TropC homolog) | eupC | Oxidative ring expansion to tropolone |

| Cytochrome P450 Monooxygenase | asR2 (TropD homolog) | - | Forms cyclic hemiacetal (this compound specific) |

| Short-chain Dehydrogenase | - | EupL4 | Reduces tropolone aldehyde to alcohol |

| Humulene Synthase | asR6 | eupE | Cyclizes FPP to form humulene |

| Hetero-Diels-Alderase | asR5 | EupF / EupfF | Catalyzes cycloaddition of tropolone and humulene |

Genetic Engineering and Heterologous Expression for Biosynthetic Pathway Dissection

The study of this compound and related compounds has been significantly advanced by genetic engineering and the heterologous expression of their biosynthetic gene clusters (BGCs). uni-hannover.de These techniques allow researchers to transfer genes from the native producing fungus, which may be difficult to cultivate or genetically manipulate, into a more tractable host organism like Aspergillus oryzae. thieme-connect.comd-nb.info

Through systematic heterologous expression experiments, the minimal set of genes required for this compound biosynthesis has been validated. uni-hannover.de Researchers confirmed that a set of eight dedicated enzymes is necessary for its formation, involved in tropolone synthesis, humulene formation, and the crucial Diels-Alder reaction. uni-hannover.de These studies led to the functional characterization of several key enzymes. For example, the enzyme AsR6 was identified as a new type of class I terpene cyclase that stereoselectively produces α-humulene. uni-hannover.de Similarly, the roles of the PKS (aspks1), oxygenases (asL1, asL3, asR2), and the putative hetero-Diels-Alderase (asR5) were elucidated by expressing them in various combinations in A. oryzae. uniprot.orgd-nb.info

Genetic engineering has also been a powerful tool for creating novel compounds. By adopting a modular "plug-and-play" strategy, scientists have combined biosynthetic genes from the this compound, eupenifeldin, and pycnidione pathways. thieme-connect.comrsc.org This combinatorial biosynthesis approach has successfully generated a series of "new-to-nature" tropolone sesquiterpenoid analogues that are not produced by any known wild-type fungus. uni-hannover.deresearchgate.net For instance, by co-expressing the enzymes for the tropolone nucleus with different humulene synthases and tailoring enzymes, researchers have created derivatives with altered polyketide moieties and humulene substitution patterns. uni-hannover.de

Furthermore, site-directed mutagenesis has been employed to alter the function of specific enzymes. A single amino acid mutation (L/M285) in the active site of the humulene synthase AsR6 was shown to switch its stereoselectivity, causing it to produce the 2Z-humulene isomer found in the eupenifeldin pathway instead of the α-humulene for this compound. uni-hannover.de Such studies not only provide deep insight into the enzyme's mechanism but also expand the toolkit for generating structural diversity in these complex molecules. uni-hannover.dethieme-connect.com

Chemical Synthesis Strategies for Xenovulene a and Its Core Structures

Challenges in the Total Chemical Synthesis of Xenovulene A

The total synthesis of this compound has not yet been reported, highlighting the significant hurdles in constructing its intricate molecular framework. rsc.org The primary challenges stem from its complex structure, which includes a furocyclopentenone moiety fused to an 11-membered ring derived from humulene (B1216466). uni-hannover.de The presence of multiple stereocenters and a large, flexible ring system further complicates synthetic efforts.

One of the initial synthetic strategies explored involved an epoxide ring-opening reaction of humulene epoxide. uni-hannover.de This approach aimed to first synthesize humulene epoxide through a retrocycloisomerization of (-)-caryophyllene oxide. uni-hannover.de The subsequent step required the synthesis of specific nucleophile fragments derived from D-ribose. However, the attempts to create these necessary fragments were unsuccessful, leading to the abandonment of this particular synthetic route. uni-hannover.de The inherent difficulties in controlling the stereochemistry and regioselectivity of reactions on the complex humulene scaffold present a major barrier to its total synthesis.

Biomimetic Approaches to the this compound Carbon Skeleton

In contrast to the challenges of a full total synthesis, significant progress has been made in constructing the core carbon skeleton of this compound using biomimetic strategies. These approaches mimic the proposed biosynthetic pathway of the natural product.

A key breakthrough in the synthesis of the this compound core was the development of a biomimetic inverse electron demand hetero-Diels-Alder (HDA) reaction. uni-hannover.denih.govacs.org This reaction involves the cycloaddition of α-humulene with a vinyl ketone derived from ribose. nih.govacs.org This strategic cycloaddition successfully and stereoselectively forms the complete 5,6,11-tricyclic carbon skeleton of this compound. uni-hannover.de The biosynthesis of this compound is thought to proceed through a similar HDA reaction between a tropolone (B20159) quinomethide and humulene. nih.gov

The reaction conditions for the HDA cycloaddition have been optimized. For instance, extending the reaction time to five days was found to increase the yield to 50%. acs.org A competing reaction is the dimerization of the vinyl enone via a [4+2]-hetero Diels-Alder reaction, which can lead to decomposition upon purification attempts. acs.org

The successful biomimetic approach relies on the synthesis of two key fragments: α-humulene and a ribose-derived vinyl ketone. nih.gov The vinyl ketone fragment can be synthesized from D-ribose in a multi-step process. uni-hannover.de Following the key HDA cycloaddition, an acid-catalyzed rearrangement of the resulting 1,3-dioxolane (B20135) neighboring the cyclic enol ether is another crucial step in forming the core structure. nih.govacs.org

Inverse Electron Demand Hetero Diels-Alder Cycloaddition Reactions

Stereoselective Methodologies in this compound Synthetic Studies

Stereoselectivity is a critical aspect of synthesizing the this compound core. The biomimetic inverse electron demand hetero-Diels-Alder reaction has proven to be highly regio- and stereoselective. nih.govacs.org The absolute configuration of an advanced intermediate in this synthetic sequence was confirmed by X-ray crystallographic analysis of its TBS-ether derivative. uni-hannover.de

The biosynthesis of related tropolone sesquiterpenoids provides insight into the stereochemical control. The initial and crucial stereocenters are established during the enzyme-catalyzed HDA reaction. nih.gov It is believed that the enzymes responsible for this reaction in different but related natural product families are highly similar, suggesting a conserved absolute stereochemistry at the ring junction. nih.gov

Synthetic Investigations of this compound Precursors and Intermediates

Furthermore, studies on the biosynthesis of this compound have identified several intermediates. The biosynthetic pathway is thought to begin with the formation of tropolone intermediates. researchgate.netnih.gov A key intermediate, stipitaldehyde, is oxidized to a hemiacetal, which then eliminates water to form a reactive quinomethide that participates in the hetero-Diels-Alder reaction with α-humulene. nih.gov The heterologous reconstruction of the entire biosynthetic pathway in Aspergillus oryzae has allowed for the dissection of these chemical steps and the isolation of various biosynthetic intermediates. researchgate.net

Structural Activity Relationship Sar Studies of Xenovulene a and Its Analogues

Xenovulene A is a fungal meroterpenoid, a hybrid molecule derived from both polyketide and terpenoid precursors. rsc.orgd-nb.info Originally isolated from the fungus Acremonium strictum (since re-identified as Sarocladium schorii), it is known for its potent inhibitory activity at the γ-aminobutyric acid type A (GABA-A) receptor, specifically at the benzodiazepine (B76468) binding site. d-nb.infonih.gov This activity has spurred investigations into its structure-activity relationships (SAR) to understand the molecular features responsible for its biological function and to guide the development of new analogues.

Molecular Pharmacology and Biological Target Engagements of Xenovulene a

Mechanism of Interaction with Gamma-Aminobutyrate A (GABA_A) Receptors

Xenovulene A functions as a positive allosteric modulator of the GABA_A receptor. nih.govebi.ac.uk This receptor is a ligand-gated ion channel that, upon binding its endogenous ligand GABA, opens to allow chloride ions to enter the neuron, leading to hyperpolarization and an inhibitory effect on neurotransmission. mdpi.comnih.govnih.gov

Research using electrophysiological methods on both native neurons and recombinant GABA_A receptors expressed in Xenopus oocytes has demonstrated that this compound does not possess intrinsic agonist activity; it does not open the chloride channel on its own. nih.govebi.ac.uk Instead, it significantly potentiates the current induced by GABA. nih.gov Specifically, at a concentration of 1 µM, this compound was shown to reduce the GABA concentration required to elicit a half-maximal response (EC₅₀) from 10.9 µM to 5.1 µM, effectively increasing the receptor's sensitivity to its natural ligand. nih.govebi.ac.uk This potentiation of the GABA response confirms its role as a positive modulator, enhancing the primary inhibitory function of GABA in the central nervous system. nih.govebi.ac.uk

Allosteric Modulation and Subtype Specificity of GABAA Receptor Binding

The modulatory effect of this compound is exerted through an allosteric binding site, meaning it binds to a site on the receptor that is distinct from the GABA binding site itself. mdpi.comnih.gov Studies have shown that this compound acts as a specific agonist at the benzodiazepine (B76468) (BZ) binding site of the GABA_A receptor. nih.govebi.ac.uk This is evidenced by its ability to displace high-affinity benzodiazepine ligands, such as [³H]flunitrazepam, from their binding sites on rat brain membranes. nih.govnih.govresearchgate.net

This compound demonstrates notable subtype specificity in its interaction with different GABA_A receptor isoforms. nih.gov The composition of the five subunits (e.g., α, β, γ) that form the receptor channel determines its pharmacological properties. wikipedia.orgscielo.org.mx The activity of this compound is critically dependent on the presence of the γ2 subunit, a hallmark of benzodiazepine-sensitive receptors. nih.govebi.ac.uk Furthermore, it exhibits differential potency based on the α subunit present. Receptors containing the α1 subunit (specifically α1β1γ2S) are more sensitive to this compound's modulatory effects compared to those containing the α3 subunit (α3β1γ2S). nih.govebi.ac.uk Receptors incorporating the α6 subunit (α6β1γ2S) are completely insensitive to the compound. nih.govebi.ac.uk This selectivity is a key feature of its pharmacological profile.

Identification of Molecular Recognition Sites on GABAA Receptors

The molecular recognition site for this compound on the GABA_A receptor has been conclusively identified as the benzodiazepine binding site. nih.govnih.govuniprot.org This site is located at the interface between an α subunit and the γ2 subunit in the extracellular domain of the receptor complex. wikipedia.orgfrontiersin.org

Implications of this compound's GABAA Receptor Activity for Neuropharmacological Research

The unique characteristics of this compound hold significant implications for neuropharmacological research and drug development. Its novel sesquiterpenoid structure, fundamentally different from traditional benzodiazepines, makes it a valuable chemical probe for studying the GABA_A receptor. springernature.comnih.gov It demonstrates that non-classical structures can act as potent and specific modulators at the benzodiazepine site.

This discovery opens avenues for designing new classes of therapeutic agents. uniprot.org this compound has been noted for its potential as an antidepressant with possibly reduced addictive properties compared to conventional benzodiazepines. springernature.comuniprot.orgmdpi.com Its subtype selectivity (preference for α1-containing receptors over α3, and lack of activity at α6) is particularly important. nih.gov Since different α subunits are linked to distinct physiological effects (e.g., α1 with sedation, α2/α3 with anxiolysis), compounds with specific subtype affinities could be developed to have more targeted therapeutic actions with fewer side effects like sedation or motor impairment. nih.govwikipedia.org

Exploration of Other Potential Molecular Targets Beyond GABAA Receptors

The vast majority of published research on this compound has focused exclusively on its potent interactions with the GABA_A receptor complex. While some related tropolone (B20159) sesquiterpenoids have been reported to possess other biological activities, such as cytotoxic effects against cancer cell lines, similar broad-spectrum activity screening has not been extensively reported for this compound itself. mdpi.com Current scientific literature does not provide significant evidence of this compound engaging with other molecular targets beyond the GABA_A receptor. Its high affinity and specific action at the benzodiazepine binding site have made this its primary and most well-characterized pharmacological role. nih.govnih.gov

Advanced Research Methodologies and Future Directions in Xenovulene a Studies

Omics Technologies (Genomics, Proteomics) for Biosynthetic Pathway Discovery

The elucidation of the xenovulene A biosynthetic pathway is a prime example of the power of omics technologies. Initially, the producing organism, previously known as Acremonium strictum IMI 501407, had limited biosynthetic information available. researchgate.net A pivotal step forward was the generation of a draft genome for the producing fungus, which also led to its reclassification as Sarocladium schorii. researchgate.net

Genomic analysis was instrumental in identifying the biosynthetic gene cluster (BGC) responsible for this compound production. This cluster showed similarities to those involved in fungal tropolone (B20159) biosynthesis but also contained additional genes with initially unknown functions. researchgate.net The discovery of this xen cluster was a critical breakthrough, providing a genetic blueprint for the molecule's assembly.

Heterologous expression of the entire pathway in a well-characterized fungal host, Aspergillus oryzae, allowed researchers to dissect the chemical steps of biosynthesis. researchgate.netmdpi.com This technique, a cornerstone of modern synthetic biology, involves transferring the identified BGC into a host organism that can then produce the compound and its intermediates. This approach confirmed the function of the xen cluster and enabled the isolation and characterization of previously unknown biosynthetic intermediates. researchgate.net The integration of genomic data with heterologous expression has been highlighted as a key strategy for understanding the regulation and biosynthesis of complex secondary metabolites. researchgate.netresearchgate.net

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster and Their Functions

| Gene | Proposed Function | Methodology for Functional Characterization |

|---|---|---|

| aspks1 | Polyketide Synthase (PKS) | Gene knockout and complementation, Heterologous expression |

| AsR2 | Cytochrome P450 | Heterologous expression and analysis of intermediates |

| AsR5 | Putative hetero-Diels-Alderase | Bioinformatics, Heterologous co-expression experiments |

| AsR6 | Terpene Cyclase (Humulene Synthase) | Heterologous expression, X-ray crystallography, Mutagenesis |

High-Resolution Spectroscopic Techniques for this compound Structure Elucidation in Complex Matrices

The structural complexity of this compound and its biosynthetic intermediates necessitates the use of high-resolution spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy have been central to the characterization of these molecules. researchgate.netmdpi.com

HRMS provides precise mass measurements, allowing for the determination of elemental compositions for this compound and its precursors. researchgate.net This is crucial for distinguishing between isomers and for proposing molecular formulas for newly isolated compounds from complex fungal extracts.

One-dimensional (¹H and ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR experiments are indispensable for elucidating the intricate carbon skeleton and stereochemistry of these compounds. researchgate.netnih.gov For instance, detailed NMR analysis was used to characterize key intermediates, revealing the step-by-step assembly of the molecule. researchgate.netpnas.org Feeding experiments with ¹³C-labeled precursors, followed by ¹³C NMR analysis, have provided deep insights into the biogenesis of the tropolone and maleidride moieties of related compounds. researchgate.net

Advanced X-ray Crystallography and NMR Spectroscopy for Enzyme-Substrate Complexes

Understanding how enzymes catalyze the complex reactions in the this compound pathway requires detailed structural information. Advanced X-ray crystallography and NMR spectroscopy are powerful tools for studying enzyme-substrate interactions at an atomic level.

While a crystal structure of this compound itself has not been the primary focus, X-ray analysis of a semi-synthetic brominated derivative of a biosynthetic intermediate was used to determine its absolute configuration. researchgate.net This technique has also been crucial in characterizing other related tropolone natural products, confirming structures determined by NMR. nih.govpnas.org

A significant breakthrough was achieved in the structural and functional characterization of AsR6, the non-canonical terpene cyclase responsible for producing the humulene (B1216466) core of this compound. researchgate.netnih.gov Researchers successfully obtained crystal structures of AsR6 both in its unliganded form and in complex with a substrate analogue, farnesyl-thiolodiphosphate (FSPP). nih.govd-nb.info These structures revealed a novel farnesyl diphosphate (B83284) binding motif with a unique binuclear Mg²⁺-cluster, differing from the canonical aspartate-rich motifs found in other terpene cyclases. researchgate.netnih.gov This structural insight, combined with site-directed mutagenesis, has allowed for a deeper understanding of how the enzyme controls the stereoselectivity of the humulene product. nih.gov

Computational Chemistry, Molecular Dynamics, and Docking Simulations for Interaction Mechanisms

Computational chemistry provides a powerful lens to investigate reaction mechanisms that are difficult to capture experimentally. For enzyme-catalyzed reactions like those in the this compound pathway, molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods are particularly valuable.

These computational approaches have been applied to study the enzymes involved in tropolone biosynthesis, a key part of the this compound pathway. amazonaws.com For example, combined QM/MD simulations have been used to model enzyme-substrate complexes and to investigate the feasibility of proposed reaction mechanisms, such as the radical-mediated ring expansion catalyzed by dioxygenases. amazonaws.comumich.edu

Protein-protein docking simulations have also been employed to model the interaction between enzymes, such as the thioester reductase (TR) domain and its cognate acyl carrier protein (ACP) in related polyketide synthase systems. biorxiv.orgacs.org For this compound, computational modeling of the terpene cyclase AsR6 has helped to identify key residues in the active site that control the cyclization cascade, providing a rationale for the observed product specificity. researchgate.net These in silico studies complement experimental data from X-ray crystallography and mutagenesis, offering a dynamic view of enzyme function. researchgate.netnih.gov

Pathway Engineering and Synthetic Biology for Enhanced Production and Rational Diversification of Xenovulenes

The identification of the this compound biosynthetic gene cluster has opened the door to pathway engineering and synthetic biology approaches. uni-hannover.denih.govnih.gov By manipulating the biosynthetic machinery, researchers can not only increase the production of the natural product but also generate novel, "unnatural" analogues with potentially new or improved biological activities. nih.govnih.gov

A systematic synthetic biology-driven approach has been successfully used to recombine genes from the biosynthetic gene clusters of this compound, pycnidione, and eupenifeldin in the fungal host Aspergillus oryzae. nih.govnih.gov This "mix-and-match" strategy has led to the production of six new unnatural tropolone sesquiterpenoids. uni-hannover.de This rational design of reconstituted pathways allows for control over key structural features, such as the number of hetero-Diels-Alder reactions, the nature of the fused polyketide moiety, and the degree of hydroxylation. nih.govnih.gov

This work demonstrates that synthetic biology can outperform synthetic chemistry in the creation of these complex molecules, as no total chemical synthesis for this compound has been reported. rsc.org Furthermore, these engineered pathways serve as powerful platforms to determine the function of previously uncharacterized enzymes. nih.gov

Table 2: Examples of Engineered Xenovulene Analogues

| Experiment | Genes Expressed in A. oryzae | Key Outcome/Product | Reference |

|---|---|---|---|

| Exp. 1 | Xenovulene B producing genes | Production of Xenovulene B | nih.gov |

| Exp. 2 | Xenovulene B genes + ring-contraction genes (asL4, asL6) | Production of this compound | nih.gov |

| Exp. 3 | Xenovulene B genes + eupR5 (putative hydroxylase) | Production of hydroxylated, ring-contracted analogues (compounds 19 & 20) | nih.gov |

Perspectives on this compound as a Chemical Probe in Biological Systems Research

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway. This compound's potent and specific binding to the human γ-aminobutyric acid A (GABA-A) benzodiazepine (B76468) receptor makes it an interesting candidate for such a role. nih.govepdf.pub

Its activity at nanomolar concentrations suggests a high affinity and specificity for its target. nih.gov This property could be exploited to investigate the structure, function, and physiological roles of the GABA-A receptor system. While its primary recognition has been for its therapeutic potential, its utility as a research tool is significant. The development of synthetic and biosynthetic routes to this compound analogues could lead to the creation of a toolkit of related molecules with varying affinities and selectivities, further enhancing their use as chemical probes to dissect the complexities of GABAergic neurotransmission. The ability to generate structurally diverse analogues through synthetic biology offers a path to optimize these molecules for research applications, for example, by incorporating tags for visualization or affinity purification. acs.org

Interdisciplinary Approaches in this compound Natural Product Research

The successful elucidation of the this compound story underscores the necessity of interdisciplinary research in modern natural product science. dntb.gov.ua The journey from an uncharacterized fungal metabolite to a platform for generating novel bioactive compounds has required the seamless integration of multiple scientific disciplines.

This research has brought together:

Mycology and Microbiology: For the isolation and cultivation of the producing fungus, Sarocladium schorii. researchgate.net

Genomics and Bioinformatics: For sequencing the fungal genome, identifying the biosynthetic gene cluster, and predicting gene functions. researchgate.netnih.gov

Molecular Biology and Synthetic Biology: For gene cloning, heterologous expression, pathway reconstitution, and genetic manipulation. researchgate.netnih.govnih.gov

Organic and Analytical Chemistry: For the isolation, purification, and structural elucidation of natural products and their intermediates using techniques like HRMS and NMR. researchgate.netmdpi.com

Biochemistry and Enzymology: For the characterization of individual enzymes, their mechanisms, and their kinetics. researchgate.netacs.org

Structural Biology: For determining the three-dimensional structures of key enzymes like the terpene cyclase AsR6 through X-ray crystallography. nih.govd-nb.info

Computational Chemistry: For modeling enzyme mechanisms and interactions. amazonaws.com

This convergence of expertise has not only solved the puzzle of this compound biosynthesis but has also revealed previously unrecognized classes of biosynthetic enzymes and novel biochemical reactions, pushing the boundaries of our understanding of how fungi create chemical diversity. researchgate.netdntb.gov.ua

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.